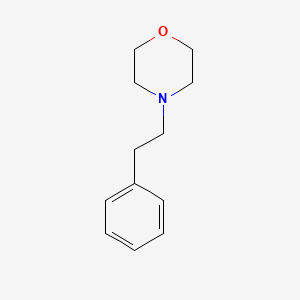
1-acetyl-4-(4-methoxy-2,3-dimethylbenzyl)piperazine
Vue d'ensemble
Description
1-Acetyl-4-(4-methoxy-2,3-dimethylbenzyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a piperazine derivative that has shown promising results in the fields of pharmacology, biochemistry, and neuroscience.
Mécanisme D'action
The exact mechanism of action of 1-acetyl-4-(4-methoxy-2,3-dimethylbenzyl)piperazine is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various neurotransmitter systems in the brain. It has been shown to bind to dopamine receptors and serotonin receptors, which are involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
1-Acetyl-4-(4-methoxy-2,3-dimethylbenzyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in the regulation of mood, motivation, and reward. It has also been shown to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety and stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-acetyl-4-(4-methoxy-2,3-dimethylbenzyl)piperazine is its potency and selectivity. It has been shown to exhibit potent pharmacological effects at low doses, which makes it an attractive candidate for drug development. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 1-acetyl-4-(4-methoxy-2,3-dimethylbenzyl)piperazine. One area of research is the development of more potent and selective analogs of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of various psychiatric and neurological disorders. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on various neurotransmitter systems in the brain.
Conclusion:
In conclusion, 1-acetyl-4-(4-methoxy-2,3-dimethylbenzyl)piperazine is a promising compound that has potential applications in various fields of scientific research. Its potency and selectivity make it an attractive candidate for drug development, and its effects on various neurotransmitter systems in the brain make it a potential therapeutic agent for the treatment of various psychiatric and neurological disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of pharmacology.
Applications De Recherche Scientifique
1-Acetyl-4-(4-methoxy-2,3-dimethylbenzyl)piperazine has been extensively studied for its potential applications in the field of pharmacology. It has been shown to exhibit potent antipsychotic activity in animal models. This compound has also been studied for its potential use as an antidepressant and anxiolytic agent. In addition, it has been shown to have potent analgesic activity in animal models.
Propriétés
IUPAC Name |
1-[4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12-13(2)16(20-4)6-5-15(12)11-17-7-9-18(10-8-17)14(3)19/h5-6H,7-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRGCHAWRRJHCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCN(CC2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5431844 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1-[4-(benzyloxy)benzyl]-2-piperidinecarboxylate](/img/structure/B3852402.png)
![1-{4-[4-(4-pyridinylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3852412.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N,3,7-trimethyl-2,6-octadien-1-amine](/img/structure/B3852427.png)


![4-bromo-2-methoxy-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B3852458.png)
![(4-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine](/img/structure/B3852459.png)

![2-{[benzyl(ethyl)amino]methyl}-6-methoxyphenol](/img/structure/B3852465.png)

![2-{4-[(4-methoxy-1-naphthyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B3852494.png)
![2-methyl-1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine](/img/structure/B3852501.png)
